molecular formula C9H11NO2S B2740527 4-Hydroxy-4-(thiazol-5-yl)cyclohexanone CAS No. 870483-69-5

4-Hydroxy-4-(thiazol-5-yl)cyclohexanone

Cat. No.: B2740527
CAS No.: 870483-69-5
M. Wt: 197.25
InChI Key: RWFZTKUICHJLHL-UHFFFAOYSA-N
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Description

4-Hydroxy-4-(thiazol-5-yl)cyclohexanone is a chemical compound with the molecular formula C9H11NO2S. It is characterized by the presence of a thiazole ring attached to a cyclohexanone structure, with a hydroxyl group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-4-(thiazol-5-yl)cyclohexanone typically involves the reaction of thiazole derivatives with cyclohexanone under specific conditions. One common method includes the use of thiazole-5-carboxylic acid, which is reacted with cyclohexanone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, followed by purification through recrystallization .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-4-(thiazol-5-yl)cyclohexanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Hydroxy-4-(thiazol-5-yl)cyclohexanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • 4-Hydroxy-4-(thiazol-4-yl)cyclohexanone
  • 4-Hydroxy-4-(thiazol-2-yl)cyclohexanone
  • 4-Hydroxy-4-(imidazol-5-yl)cyclohexanone

Comparison: 4-Hydroxy-4-(thiazol-5-yl)cyclohexanone is unique due to the position of the thiazole ring, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

4-hydroxy-4-(1,3-thiazol-5-yl)cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c11-7-1-3-9(12,4-2-7)8-5-10-6-13-8/h5-6,12H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWFZTKUICHJLHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1=O)(C2=CN=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 8-(1,3-thiazol-5-yl)-1,4-dioxaspiro[4.5]decan-8-ol (0.95 g, 4.14 mmol) in THF (20 mL) was added an aqueous solution of 3 N HCl (10 mL). The mixture was stirred for 1 h at 50° C. After cooling to room temperature, the solution was treated with Na2CO3 to pH 8 and extracted with EtOAc three times. The combined organic layers were washed with saturated NaCl solution, dried (MgSO4), and concentrated to give 0.78 g (98%) of the desired product. MS (M+H)+=198.2.
Quantity
0.95 g
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reactant
Reaction Step One
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10 mL
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20 mL
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0 (± 1) mol
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Yield
98%

Synthesis routes and methods II

Procedure details

A 5-L 4-neck round bottom flask equipped with a thermocouple, a mechanical stirrer, a condenser, and a nitrogen inlet/outlet adapter was charged with ketal 9 as prepared in the previous step (316.3 g, 1.30 mol) and DMF (238.0 mL) with stirring. A solution of 2 N HCl (1.13 L, 2.26 mol) was added over 2 min; the mixture was stirred at 26° C. for 5 min, warmed up to 60° C., and stirred for 3 h. The progress of the reaction was monitored by HPLC and LC-MS. The reaction was cooled to 0° C. in an ice-water bath, and the aqueous (pH=2˜3) was adjusted to an alkaline (pH=10˜11) by dropwise addition of 4 N NaOH solution with fast agitation. The resulting alkaline slurry was stirred at 0° C. for 1 h; the solid was collected by filtration, washed with cold water (100 mL), dried under air-suction for 1 h, and then placed in a vacuum drying oven under house vacuum (120 mmHg) at 50° C. for 48 h to afford the title compound, 10 as a beige crystalline solid.
Name
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0 (± 1) mol
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1.13 L
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0 (± 1) mol
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238 mL
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Reaction Step Four
Name

Synthesis routes and methods III

Procedure details

8-Thiazol-5-yl-1,4-dioxa-spiro[4.5]decan-8-ol (4.35 g, 18.0 mmol) as prepared in the previous step was treated with 1N HCl (˜10 mL) in acetone (20 mL) at room temperature for 4 hours. The reaction was neutralized with saturated NaHCO3 solution and the solvent was removed. The residue was partitioned between ethyl acetate and water. The organic layer was washed with brine, dried over anhydrous Na2SO4, filtered and concentrated to give a yellow solid, which was then purified by silica gel column on a CombiFlash® system using hexanes and ethyl acetate (from 10% ethyl acetate to 100% ethyl acetate) to afford the title compound as a pale yellow solid.
Quantity
4.35 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
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0 (± 1) mol
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Reaction Step Three

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